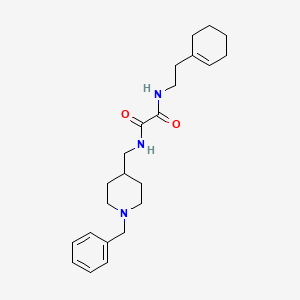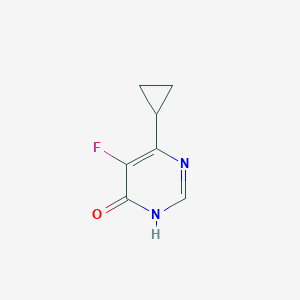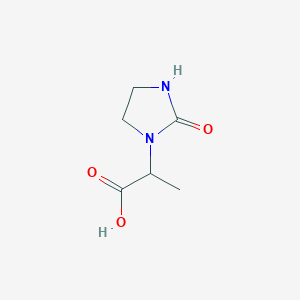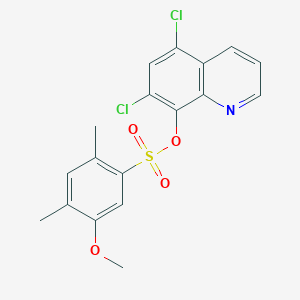![molecular formula C17H15ClN4O B3018518 2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide CAS No. 1090717-01-3](/img/structure/B3018518.png)
2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-17203212 and has been studied extensively for its mechanism of action, physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide involves the inhibition of the TRPV1 receptor. This receptor is involved in the perception of pain and inflammation. By inhibiting this receptor, this compound can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide have been studied extensively. This compound has been shown to have potent activity against the TRPV1 receptor, which is involved in pain sensation and inflammation. Therefore, this compound has the potential to reduce pain and inflammation in various conditions.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide in lab experiments include its potent activity against the TRPV1 receptor, which makes it a useful tool for studying pain and inflammation. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for the study of 2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide. One direction is to study its potential use in the treatment of pain and inflammatory conditions. Another direction is to study its potential use in the development of new drugs that target the TRPV1 receptor. Additionally, further studies are needed to understand the potential toxicity and safety concerns associated with this compound.
Conclusion:
In conclusion, 2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of this compound, including its potential use in the treatment of pain and inflammatory conditions and the development of new drugs that target the TRPV1 receptor.
合成方法
The synthesis of 2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide involves the reaction of 2-chloro-4-picoline with 2-[(1H-imidazol-1-yl)methyl]benzylamine in the presence of a palladium catalyst. The resulting product is then treated with 4-cyanobenzoic acid in the presence of a base to obtain the final compound. This synthesis method has been optimized to produce high yields and purity of the compound.
科学研究应用
2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide has been studied extensively for its potential applications in various fields of scientific research. This compound has been shown to have potent activity against the TRPV1 receptor, which is involved in pain sensation and inflammation. Therefore, this compound has been studied for its potential use in the treatment of pain and inflammatory conditions.
属性
IUPAC Name |
2-chloro-N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-16-9-13(5-6-20-16)17(23)21-10-14-3-1-2-4-15(14)11-22-8-7-19-12-22/h1-9,12H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSCMEJDJVAODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

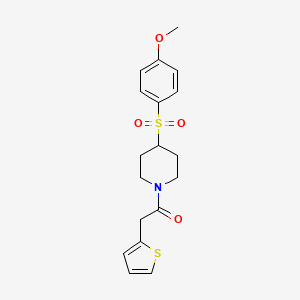
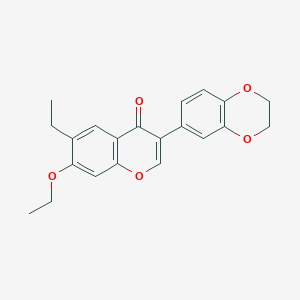

![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)
![Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)
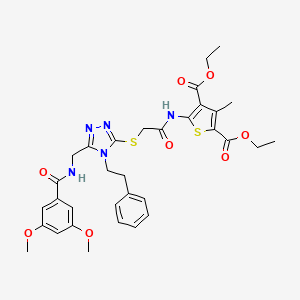
![N-(3,4-dimethoxyphenethyl)-4-((6-((1-morpholino-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018449.png)
